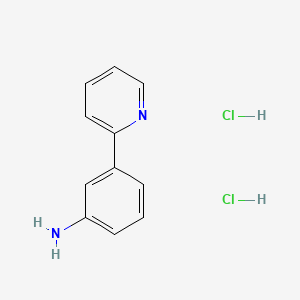

3-(Pyridin-2-yl)aniline dihydrochloride

説明

3-(Pyridin-2-yl)aniline dihydrochloride is a chemical compound that belongs to the class of aromatic heterocycles It is characterized by the presence of a pyridine ring attached to an aniline moiety, with two hydrochloride groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)aniline dihydrochloride typically involves the reaction of 2-aminopyridine with aniline derivatives under specific conditions. One common method includes the use of cupric acetate as a catalyst to promote C-H amination . The reaction conditions often involve moderate temperatures and the presence of air to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction environments is crucial to achieve the desired product.

化学反応の分析

Types of Reactions

3-(Pyridin-2-yl)aniline dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce aminopyridine derivatives.

科学的研究の応用

Medicinal Chemistry

3-(Pyridin-2-yl)aniline dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to act as a versatile building block in the synthesis of various bioactive compounds.

Case Study: Inhibitors of Hedgehog Signaling

One of the notable applications is in the development of inhibitors for the Hedgehog signaling pathway, which is implicated in several malignancies. Research has shown that derivatives of pyridine compounds can effectively inhibit this pathway, providing a promising avenue for cancer treatment .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecular structures through various coupling reactions.

Case Study: C–H Amination

A study demonstrated that 2-(pyridin-2-yl)aniline, related to this compound, acts as a directing group for C–H bond amination. This process allows for the efficient functionalization of benzamide derivatives, showcasing its utility in synthetic organic chemistry .

Material Science

In material science, this compound is utilized in the preparation of mesoporous materials and nanocomposites. Its chemical properties enable the formation of stable structures that can be used in various applications, including catalysis and drug delivery systems.

Research indicates that this compound exhibits significant biological activity. Its derivatives have shown promise as GPR88 agonists, which are relevant in treating disorders associated with basal ganglia dysfunctions .

Case Study: GPR88 Agonists

Investigations into the structure-activity relationship (SAR) of aniline derivatives have revealed that modifications at specific positions can enhance biological activity, making these compounds valuable for further pharmacological studies .

作用機序

The mechanism of action of 3-(Pyridin-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

類似化合物との比較

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and overall structure.

3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have different substituents and chemical properties.

Uniqueness

3-(Pyridin-2-yl)aniline dihydrochloride is unique due to its specific combination of a pyridine ring and aniline moiety, which imparts distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industry.

生物活性

3-(Pyridin-2-yl)aniline dihydrochloride, a compound characterized by its pyridine and aniline moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound is a hydrochloride salt of 3-(pyridin-2-yl)aniline, which is notable for its ability to act as a directing group in various chemical reactions, particularly in C–H amination processes mediated by cupric acetate. Its structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions.

The primary biological activity attributed to this compound involves its interaction with biological targets through the C–H amination process. This mechanism facilitates the modification of β-C (sp²)–H bonds in benzamide derivatives, leading to the formation of amine products that may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering cell cycle arrest . The structure-activity relationship (SAR) studies reveal that modifications to the aniline moiety can enhance or diminish anticancer efficacy .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxicity of this compound against multiple human cancer cell lines. The results indicated a dose-dependent response with IC₅₀ values comparable to known anticancer agents. The compound's mechanism involved mitochondrial dysfunction and subsequent apoptosis induction .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The findings highlighted that certain modifications significantly increased antibacterial activity, providing insights into optimizing lead compounds for pharmaceutical development.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| N-(Pyridin-2-yl)amides | Amide | Moderate antimicrobial | Simple modification enhances activity |

| 3-Bromoimidazo[1,2-a]pyridines | Imidazole derivative | Anticancer | Unique mode of action |

| 4-(Pyridin-3-yl)pyrimidin-2-amines | Pyrimidine derivative | Anticancer | Effective against resistant strains |

The table illustrates that while many compounds share structural similarities with this compound, its specific combination of functional groups offers distinct reactivity and biological profiles.

特性

IUPAC Name |

3-pyridin-2-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNDCKBACHNFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657192 | |

| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170936-92-1 | |

| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。